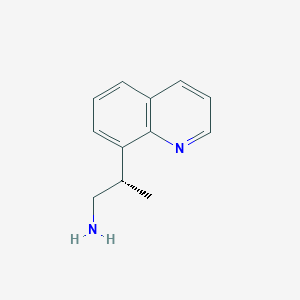

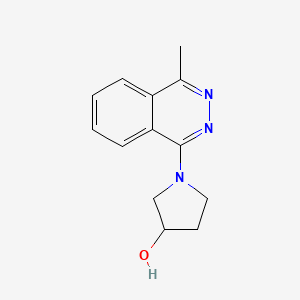

![molecular formula C23H27N3O5 B2720779 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 899982-57-1](/img/structure/B2720779.png)

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and other reagents . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques . These might include measurements of melting point, boiling point, solubility, and other properties .Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

A study focused on the synthesis of 1,3,4-oxadiazole N-Mannich bases, which demonstrated significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Compounds derived from this chemical structure showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, indicating their potential in cancer research (Al-Wahaibi et al., 2021).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating a similar structural motif, have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. These compounds exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, making them potential fluorescence sensors for detecting chemicals (Shi et al., 2015).

Antioxidant Activity

New 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant properties. Some of these compounds exhibited significant free-radical scavenging ability, highlighting their potential application in combating oxidative stress (Shakir et al., 2014).

Mécanisme D'action

The mechanism of action of this compound isn’t known, but similar compounds are believed to work by binding to specific proteins and altering their function.

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-6-28-18-12-17(13-19(29-7-2)20(18)30-8-3)21(27)24-23-26-25-22(31-23)16-10-9-14(4)15(5)11-16/h9-13H,6-8H2,1-5H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUWBZLBZRJBEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)

![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)

![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)

![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)

![N-(5-chloro-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2720713.png)

![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)